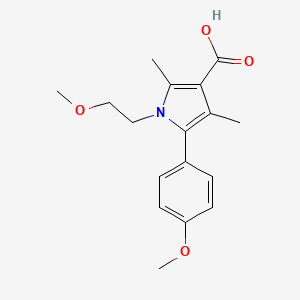

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción

1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 879329-83-6) is a pyrrole-based carboxylic acid derivative with a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . Its structure features a pyrrole ring substituted with a 2-methoxyethyl group at position 1, a 4-methoxyphenyl group at position 5, and methyl groups at positions 2 and 2. The carboxylic acid moiety at position 3 enhances its polarity, making it suitable for applications in medicinal chemistry and organic synthesis. The compound is synthesized via multi-step protocols involving cyclization and functional group modifications, as inferred from analogous pyrrole derivatives in the literature .

Key physicochemical properties include:

- Monoisotopic mass: 303.147058 .

- Solubility: Predicted to be moderately soluble in polar organic solvents (e.g., DMSO, methanol) due to the methoxy and carboxylic acid groups .

- Stability: Likely stable under ambient conditions but sensitive to strong acids/bases owing to the ester and ether linkages .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11-15(17(19)20)12(2)18(9-10-21-3)16(11)13-5-7-14(22-4)8-6-13/h5-8H,9-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUTUTXUOCOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C(=O)O)C)CCOC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134818 | |

| Record name | 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879329-83-6 | |

| Record name | 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879329-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the substituents. Common reagents used in the synthesis include methoxyethyl halides, methoxyphenyl boronic acids, and dimethyl acetylenes. The reaction conditions usually involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Aplicaciones Científicas De Investigación

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparación Con Compuestos Similares

(a) 1-(2-Methoxyethyl)-5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid (CAS: 879329-80-3)

- Molecular Formula: C₁₆H₁₉NO₄.

- Key Differences : Lacks the 4-methyl group on the pyrrole ring, reducing steric hindrance and slightly lowering molecular weight (289.33 g/mol vs. 303.35 g/mol) .

- Functional Impact : The absence of the 4-methyl group may enhance conformational flexibility but reduce binding affinity in receptor-ligand interactions .

(b) 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl Derivatives ()

- Structural Contrast : Chromene-based systems with fused benzene and pyran rings differ from the pyrrole scaffold.

Pyrazole-Based Analogs

(a) CP-272871 (1-(2-Chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid Phenylamide)

- Molecular Features: Includes a cyano group and chlorophenyl substitution.

- Functional Comparison: The cyano group in CP-272871 enhances electron-withdrawing effects, improving inverse agonist activity at CB1 receptors compared to the target compound’s methoxyethyl group .

(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid ()

- Substitution Pattern : Multiple chloro groups increase lipophilicity (ClogP ≈ 4.5 vs. 2.8 for the target compound).

Ester Derivatives

(a) Ethyl 1-(2-Bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate ()

- Key Modifications : Ethyl ester replaces the carboxylic acid, and a bromoethyl group introduces reactivity for further alkylation.

- Utility : The bromine atom facilitates cross-coupling reactions, unlike the target compound’s inert methoxyethyl chain .

Tabulated Comparison of Key Properties

Actividad Biológica

The compound 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 879329-83-6) is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H21NO4

- Molecular Weight : 303.35 g/mol

- IUPAC Name : 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For example, research has shown that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | MCF-7 (ER+/PR+) | TBD | Apoptosis induction, microtubule disruption |

| 1-(Diarylmethyl)-1H-1,2,4-triazole | MDA-MB-231 (triple-negative) | 74 | Tubulin polymerization inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, pyrrole derivatives have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines. The precise mechanisms are still under investigation but may involve the inhibition of NF-kB signaling pathways .

Neuroprotective Effects

Some studies suggest that pyrrole derivatives may also exhibit neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Study on Antiproliferative Activity

A study conducted by researchers focused on the synthesis and biological evaluation of various pyrrole derivatives, including the target compound. The results indicated that these compounds displayed significant antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. The study highlighted that the compounds induced apoptosis through caspase activation and disrupted tubulin polymerization, confirming their potential as anticancer agents .

In Vivo Studies

Further investigations into the in vivo effects of similar pyrrole derivatives revealed promising outcomes in animal models. These studies demonstrated reduced tumor growth rates and enhanced survival rates in treated groups compared to controls. This suggests that the compound may have therapeutic potential beyond in vitro findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.